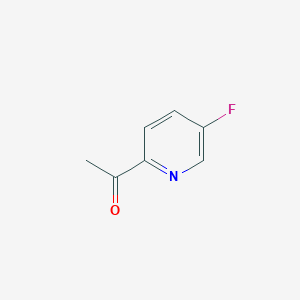

1-(5-Fluoropyridin-2-yl)ethanone

Overview

Description

1-(5-Fluoropyridin-2-yl)ethanone (CAS: 915720-54-6) is a pyridine derivative with the molecular formula C₇H₆FNO and a purity of 97% . Its structure features a ketone group (-CO-) attached to the 2-position of a pyridine ring substituted with fluorine at the 5-position. This compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor in synthesizing bioactive molecules, such as kinase inhibitors or antiparasitic agents .

Preparation Methods

Preparation via Grignard Reaction of 5-Fluoropyridine-2-carbonitrile

Method Overview

One of the most established methods for synthesizing 1-(5-Fluoropyridin-2-yl)ethanone involves the reaction of 5-fluoropyridine-2-carbonitrile with methylmagnesium bromide (a Grignard reagent) in an inert atmosphere.

Procedure Details

- Starting Material: 5-Fluoropyridine-2-carbonitrile (7.00 g, 57.3 mmol)

- Solvent: Tetrahydrofuran (THF, 140 mL), cooled to -78 °C under argon

- Reagent: 3 M Methylmagnesium bromide in diethyl ether (22.9 mL, 68.8 mmol), added dropwise over 15 minutes

- Reaction Conditions: Stir at -78 °C for 2 hours, then at room temperature for 5 hours

- Workup: Acidification with 2 M HCl to pH 6, followed by extraction with dichloromethane, washing, drying, and evaporation

- Purification: Column chromatography on silica gel (eluent from 100% dichloromethane to 97:3 dichloromethane:acetone)

- Yield: 95% (7.57 g, 54.4 mmol)

- Physical State: Light yellow oil

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Fluoropyridine-2-carbonitrile + MeMgBr in THF at -78 °C | Addition of methyl group to nitrile |

| 2 | Stirring at RT, acid workup | Conversion to acetyl ketone |

| 3 | Extraction and chromatography | Pure this compound |

This method is notable for its high yield and straightforward workup, making it suitable for laboratory-scale synthesis.

Preparation via Halogenated Benzoic Acid Derivatives (Patent Method)

Method Overview

A patented industrially scalable process focuses on the synthesis of 1-(5-fluoro-2-iodophenyl)ethanone, a close analog, via multi-step halogenation and acylation reactions starting from 2-amino-5-fluorobenzoic acid. Although this method targets the iodo derivative, the chemistry and conditions provide insight into related fluoropyridinyl ketone syntheses.

Key Steps and Conditions

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Diazotization of 2-amino-5-fluorobenzoic acid in concentrated sulfuric acid/water (1:7.8 v/v) at 0–10 °C, followed by sodium nitrite addition | Formation of diazonium salt; monitored by TLC (PE/EA 1:1) |

| 2 | Addition of carbamide and potassium iodide in sulfuric acid/water (1:9.3 v/v) at 0 °C, warming to RT overnight | Iodination step producing 5-fluoro-2-iodobenzoic acid |

| 3 | Conversion of 5-fluoro-2-iodobenzoic acid to acyl chloride via thionyl chloride at 60 °C overnight | Acyl chloride intermediate preparation |

| 4 | Reaction of diethyl malonate with magnesium chloride and triethylamine in ethyl acetate, followed by acyl chloride addition at 5–10 °C | Formation of β-ketoester intermediate |

| 5 | Hydrolysis and decarboxylation in acetic acid/sulfuric acid/water mixture at 100 °C overnight | Formation of 1-(5-fluoro-2-iodophenyl)ethanone |

| 6 | Workup with sodium hydroxide and saturated brine washes, drying, and silica gel chromatography | Purification to high yield and purity |

Yield and Purity

- The method reports high yield (~80–90%) and high purity suitable for industrial production.

- Reaction times are optimized for efficiency and safety.

- The process is scalable with detailed solvent ratios and temperature controls.

Reaction Conditions Table

| Parameter | Value / Range |

|---|---|

| Concentrated sulfuric acid:water | 1:7.8 (diazotization) |

| Sodium nitrite concentration | 5.64 mol/L |

| Potassium iodide solution ratio | 1:9.3 (H2SO4:water) |

| Thionyl chloride concentration | 13.87 mol/L |

| Reaction temperatures | 0–10 °C (diazotization), 60 °C (acyl chloride formation), 100 °C (hydrolysis) |

| Solvent systems | Ethyl acetate, toluene, acetic acid mixtures |

| Purification | Silica gel chromatography (PE/EA 8:1) |

This method, while focused on the iodinated analog, provides a robust framework for synthesizing fluorinated acetophenones and can be adapted for this compound derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Grignard Reaction | 5-Fluoropyridine-2-carbonitrile | Methylmagnesium bromide | Nucleophilic addition | 95 | Lab-scale | High yield, mild conditions |

| Halogenated Benzoic Acid Route | 2-Amino-5-fluorobenzoic acid | Sodium nitrite, KI, SOCl2, diethyl malonate | Diazotization, iodination, acylation | ~85–90 | Industrial scale | Multi-step, high purity, scalable |

Research Findings and Notes

- The Grignard method is straightforward and widely used for small to medium scale synthesis, providing excellent yields with careful temperature control and inert atmosphere to prevent side reactions.

- The patented halogenation and acylation method emphasizes industrial applicability, with detailed solvent ratios, temperature controls, and purification steps ensuring high purity and yield, suitable for pharmaceutical intermediate production.

- Both methods require careful handling of reagents such as methylmagnesium bromide and thionyl chloride, with appropriate safety measures.

- Chromatographic purification is essential in both approaches to achieve the desired purity, especially for pharmaceutical applications.

- The iodinated analog synthesis patent provides valuable insights into reaction condition optimization that may be adapted for related fluoropyridinyl ketones.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Introduction to 1-(5-Fluoropyridin-2-yl)ethanone

This compound, with the chemical formula C₇H₆FNO and CAS number 915720-54-6, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and an ethanone group at the 1-position, which contributes to its unique chemical properties. This article explores the various applications of this compound in scientific research, particularly in drug development and organic synthesis.

Structural Characteristics

The presence of a fluorine atom in this compound influences its physical and chemical properties, such as bond strength, lipophilicity, and acidity. These characteristics are critical for researchers aiming to design new pharmaceuticals with specific functionalities.

Medicinal Chemistry

This compound serves as a versatile scaffold in medicinal chemistry. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds. For instance, it has been investigated as a precursor for developing mGlu5 receptor antagonists, which are potential treatments for psychiatric disorders .

Case Study: mGlu5 Receptor Antagonists

A notable application is demonstrated in the development of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238). This compound exhibited high selectivity for the mGlu5 receptor and showed promising results in preclinical trials for treating neurodegenerative diseases. The incorporation of the 5-fluoropyridin-2-yl moiety was crucial for enhancing binding affinity and selectivity .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its reactive functional groups allow it to participate in various coupling reactions, making it suitable for synthesizing compounds with diverse biological activities.

Interaction Studies

Research on the interactions of this compound with nucleophiles and electrophiles is crucial for predicting its behavior in biological systems. Understanding these interactions can help identify its potential as a drug candidate by elucidating its mechanism of action and metabolic pathways.

Mechanism of Action

The mechanism by which 1-(5-Fluoropyridin-2-yl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Pyridine derivatives with ethanone groups exhibit varied biological and physicochemical properties depending on substituent positions and functional groups. Key analogs include:

Key Observations :

- Fluorine Position: Moving fluorine from C5 to C6 (e.g., 1-(6-Fluoropyridin-2-yl)ethanone) reduces structural similarity (0.74) and may alter electronic effects, impacting reactivity or binding affinity .

- Functional Group Position: Shifting the ketone group from C2 to C3 (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) modifies steric and electronic profiles, influencing solubility and synthetic utility .

Non-Pyridine Analogs

1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone (CAS: 394-32-1)

This phenyl-based analog features a hydroxyl (-OH) group at C2 and fluorine at C3. Unlike pyridine derivatives, it lacks nitrogen in the aromatic ring, reducing basicity and altering solubility.

Comparison with this compound:

- Aromatic System: The phenyl ring (non-heterocyclic) vs. pyridine (heterocyclic) affects electronic properties and hydrogen-bonding capacity.

- Bioactivity: Hydroxyl groups in phenyl derivatives (e.g., 1-(3-hydroxy-2-methoxyphenyl)-ethanone) correlate with antioxidant activity, as seen in Schiff base derivatives , whereas pyridine-based compounds like UDO and UDD show CYP51 inhibition against Trypanosoma cruzi .

Physicochemical and Pharmacological Differences

- Electron-Withdrawing Effects: Fluorine in this compound increases electronegativity, enhancing resistance to oxidative degradation compared to methoxy or hydroxyl analogs .

- Biological Activity: Pyridine derivatives with trifluoromethyl groups (e.g., UDO and UDD in ) exhibit stronger CYP51 inhibition than mono-fluorinated analogs, highlighting the role of substituent bulk in target binding .

- Synthetic Utility : Brominated analogs (e.g., 2-(5-bromopyridin-2-yl)acetic acid in ) are used in cross-coupling reactions, whereas fluorinated derivatives may prioritize stability and bioavailability .

Biological Activity

1-(5-Fluoropyridin-2-yl)ethanone is an organic compound that has garnered attention due to its potential biological activities. Its structure, characterized by a pyridine ring with a fluorine substituent, suggests that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological macromolecules, such as enzymes and receptors. The ethanone functional group contributes to its reactivity, facilitating interactions through mechanisms such as hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Fluorinated compounds often exhibit enhanced lipophilicity and bioavailability, which can lead to increased efficacy in modulating enzyme activity or receptor signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest that the compound may act as a modulator in biochemical pathways relevant to various diseases.

Table 1: Comparison of Biological Activities of Similar Compounds

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their biological effects:

- Kynurenine Pathway Modulation : Compounds similar to this compound have been studied for their role in modulating the kynurenine pathway, which is implicated in neurodegenerative diseases. Inhibition of kynurenine 3-monooxygenase has shown potential in reducing neuroinflammation and protecting against neuronal damage .

- Enzyme Interaction Studies : Interaction studies involving nucleophiles and electrophiles indicate that compounds like this compound could influence enzyme activity through competitive inhibition or allosteric modulation. This suggests a potential role in drug design targeting specific metabolic pathways .

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPHPRHMHNAYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733262 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-54-6 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.